5-bromo-N-(6-ethoxypyrimidin-4-yl)pyridine-3-carboxamide
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Overview
Description
5-bromo-N-(6-ethoxypyrimidin-4-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of nicotinamides It is characterized by the presence of a bromine atom at the 5th position of the nicotinamide ring and an ethoxy group attached to the pyrimidine ring
Preparation Methods
The synthesis of 5-bromo-N-(6-ethoxypyrimidin-4-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom to the nicotinamide ring.
Ethoxylation: Attachment of an ethoxy group to the pyrimidine ring.
Amidation: Formation of the amide bond between the nicotinamide and pyrimidine rings.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to ensure efficiency and scalability .
Chemical Reactions Analysis
5-bromo-N-(6-ethoxypyrimidin-4-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-bromo-N-(6-ethoxypyrimidin-4-yl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors in the body.
Biological Research: The compound is used in studies related to cellular processes and molecular interactions.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-bromo-N-(6-ethoxypyrimidin-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and ethoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-(6-ethoxypyrimidin-4-yl)pyridine-3-carboxamide include other nicotinamide derivatives with different substituents. For example:
5-bromo-N-(3-pyridinyl)nicotinamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-bromo-N-(2-ethoxyphenyl)nicotinamide: Similar structure but with an ethoxyphenyl group instead of an ethoxypyrimidinyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
5-bromo-N-(6-ethoxypyrimidin-4-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2/c1-2-19-11-4-10(15-7-16-11)17-12(18)8-3-9(13)6-14-5-8/h3-7H,2H2,1H3,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEGDKSVKKGBJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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